Succinic anhydride

Description

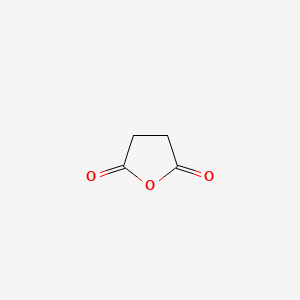

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Sustainable Production of Succinic Anhydride

Chemo-Enzymatic and Biocatalytic Routes to Succinic Anhydride (B1165640) Precursors

The traditional production of succinic anhydride relies on petrochemical feedstocks, such as the hydrogenation of maleic anhydride. frontiersin.org However, there is a growing emphasis on bio-based production routes starting from renewable resources like glucose. wikipedia.org These biocatalytic and chemo-enzymatic approaches offer a more sustainable alternative by utilizing microorganisms and enzymes to produce succinic acid, the direct precursor to this compound.

Microbial fermentation is a key biocatalytic route for producing succinic acid. Several microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been identified as efficient producers. wikipedia.orgresearchgate.net These organisms can convert sugars derived from biomass into succinic acid through various metabolic pathways. researchgate.net The primary pathways involved are the reductive branch of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt. frontiersin.orgwikipedia.org Some bacteria, particularly those found in the rumen of cattle, are naturally high producers of succinic acid. researchgate.net

Engineered microorganisms have shown significant potential for industrial-scale production. For instance, engineered Corynebacterium glutamicum has achieved industrial titers of succinic acid, reaching up to 146 g/L. researchgate.net The biocatalytic approach is attractive due to its potential for lower energy consumption and the ability to utilize waste streams as feedstocks. researchgate.net

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical catalysis. One such approach involves the lipase-catalyzed ring-opening of this compound with glycidol, followed by further enzymatic esterification to produce diglycidyl succinate (B1194679). acs.org This method can be performed in solvent-free media, enhancing its green credentials. acs.org Another chemo-enzymatic strategy employs an NaBH4-induced reduction followed by esterification with this compound under basic conditions. nih.gov

Stoichiometric metabolic modeling is being used to evaluate and optimize different biocatalytic process variants for the conversion of C1 carbon compounds, like CO2, into succinic acid. researchgate.netnih.gov While challenges related to gas and photon transfer and metabolic activities remain, simulations suggest that with optimization, these bio-based routes can become economically competitive with traditional sugar-based fermentations. researchgate.netnih.gov

Table 1: Comparison of Succinic Acid Production Routes

| Feature | Petrochemical Route | Biocatalytic Route |

|---|---|---|

| Starting Material | Maleic anhydride (from n-butane/n-butenes) researchgate.net | Renewable feedstocks (e.g., glucose, biomass) wikipedia.orgahb-global.com |

| Key Process | Catalytic hydrogenation frontiersin.orgresearchgate.net | Microbial fermentation wikipedia.orgresearchgate.net |

| Typical Organisms | Not applicable | Actinobacillus succinogenes, Mannheimia succiniciproducens, engineered E. coli and S. cerevisiae wikipedia.orgresearchgate.net |

| Key Advantages | High conversion rates frontiersin.org | Use of renewable resources, potentially lower energy consumption, utilization of waste streams researchgate.netahb-global.com |

| Key Challenges | Reliance on fossil fuels, harsh reaction conditions frontiersin.orgahb-global.com | Separation and purification from fermentation broth, optimizing microbial efficiency researchgate.net |

Green Chemistry Principles in this compound Synthesis and Purification

The integration of green chemistry principles is paramount in modernizing this compound production. This involves utilizing renewable feedstocks, employing environmentally benign solvents and catalysts, and designing energy-efficient processes.

A significant advancement is the direct synthesis of this compound from bio-based furanic platform compounds like furoic acid, furfural, and furfuryl alcohol. researchgate.netnih.gov This process utilizes visible light-induced oxygenation with a photocatalyst, such as m-tetraphenyl porphyrin (H2TPP), and molecular oxygen as the oxidant. researchgate.netnih.gov This method boasts high conversion (99.9%) and selectivity (97.8%) at room temperature, highlighting its potential to replace traditional, more energy-intensive methods. researchgate.netnih.gov The key intermediate in this reaction is 5-hydroxy-2(5H)-furanone. researchgate.netnih.gov

The use of CO2 as a feedstock is another promising green approach. A chemo-enzymatic process has been developed for CO2 capture and its transformation into bis(cyclic carbonate) esters using this compound, glycidol, and CO2. acs.orgnih.gov This process operates in solvent-free media and combines biocatalysis with supported ionic liquid-based technologies. acs.org

Solvent selection plays a crucial role in the greenness of a process. Research has demonstrated the efficient and sustainable modification of cellulose (B213188) with this compound using a CO2-based switchable solvent system with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO. rsc.orgrsc.org This method allows for high degrees of substitution under mild conditions without the need for an additional catalyst. rsc.orgrsc.org Furthermore, micellar catalysis, which uses surfactants to create nano-reactors in water, offers an alternative to organic solvents for various chemical transformations, including those involving this compound derivatives. escholarship.org

Purification processes are also being re-evaluated through a green chemistry lens. Crystallization is a key method for recovering succinic acid from fermentation broths. nih.gov Optimizing parameters such as temperature, pH, and agitation speed can significantly improve the recovery yield. nih.gov For instance, lowering the temperature to 4°C and using a high agitation speed can enhance the crystallization of succinic acid. nih.gov

Process Intensification and Optimization in Industrial-Scale this compound Production

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. Transitioning from batch to continuous processing is a key strategy in this area. pitt.edupitt.edu This shift can lead to reduced energy demand, lower resource consumption, and a smaller plant footprint. pitt.edu

For the production of this compound derivatives like polyisobutenyl this compound (PIBSA), understanding the reaction kinetics is crucial for a successful transition to continuous manufacturing. pitt.edu The synthesis of PIBSA involves a two-step mechanism: a fast, exothermic amination followed by a slower, endothermic dehydration step. pitt.edu

In the context of bio-production, optimizing fermentation conditions is critical for maximizing the yield of succinic acid. Factors such as glucose and yeast extract concentrations, temperature, pH, and agitation speed all influence the final product concentration. researchgate.net For example, in the fermentation of succinic acid by Actinobacillus succinogenes, pH, yeast extract concentration, and temperature were found to be the most influential factors. researchgate.net Response surface methodology (RSM) is a statistical tool used to optimize these parameters to achieve the highest possible degree of substitution in modification reactions, such as the esterification of starch with octenyl this compound (OSA). upm.edu.my

Scale-up from laboratory to industrial production presents its own set of challenges. Studies on the scale-up of succinic acid production by Mannheimia succiniciproducens have shown that it is possible to achieve similar product concentrations in larger fermentors without major issues by carefully controlling the process parameters. researchgate.net

Continuous production of this compound via the hydrogenation of maleic anhydride has been achieved using a trickle bed reactor. google.com A key innovation in this process is the splitting of the reaction liquid, with a portion being recycled back into the reactor after heat exchange. This approach effectively manages the strong exothermic nature of the reaction and improves the production capacity, achieving yields higher than 97.5%. google.com

Innovative Synthetic Strategies for Functionalized this compound Derivatives

The versatility of the this compound molecule lends itself to the synthesis of a wide array of functionalized derivatives with diverse applications.

One innovative strategy involves the C−H carbonylation of free carboxylic acids using a palladium(II) catalyst and a bidentate ligand, with molybdenum hexacarbonyl (Mo(CO)6) as a solid CO source. nih.gov This method provides a new route to synthesize various cyclic anhydrides, including this compound derivatives. nih.gov The resulting this compound products can then serve as versatile intermediates for introducing a range of functional groups at the β-position of the parent acid through decarboxylative functionalizations. nih.gov

Another novel approach is the enantioselective NHC-catalyzed β-protonation, which utilizes a cooperative catalyst system to convert aryl-oxobutenoates into highly enantioenriched succinate derivatives. researchgate.net Asymmetric hydrogenation of substituted maleic anhydrides catalyzed by a Rh/bisphosphine-thiourea catalyst (ZhaoPhos) also yields 3-substituted succinic anhydrides with excellent enantioselectivity. researchgate.net

The synthesis of polyisobutenyl succinic anhydrides (PIBSAs), important lubricant additives, is being optimized through catalyst engineering. acs.org Lewis acid catalysts like AlCl3 can lower the activation energy of the ene reaction between maleic anhydride and polyisobutylene. acs.org Researchers are also exploring Ru-based catalysts and using first-principles calculations and kinetic modeling to understand and improve catalyst performance. acs.org

Functionalized this compound derivatives are also being created through ring-opening co-polymerization with epoxides derived from renewable resources. anr.fr This organocatalytic approach offers a metal-free alternative to traditional methods for producing diverse polyesters with tunable properties. anr.fr Furthermore, this compound can be grafted onto polymer backbones like poly(lactic acid) (PLA) to create amine-responsive materials. mdpi.com

The reaction of maleic anhydride with unsaturated fatty acids like oleic acid is a well-established method for producing alkenyl succinic anhydrides (ASA), which are used as sizing agents and lubricants. rsc.org This maleinization reaction can be adapted to create water-dispersible nanocrystals by hydrolyzing the this compound ring to form hydrophilic carboxylic acid groups. rsc.org

Mechanistic Investigations and Reactivity Profiles of Succinic Anhydride

Ring-Opening Reactions of Succinic Anhydride (B1165640) with Nucleophilic Reagents

The strained five-membered ring of succinic anhydride readily undergoes cleavage upon reaction with a variety of nucleophiles. acs.org This fundamental reaction involves a nucleophilic acyl substitution where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and cleavage of the acyl-oxygen bond results in the ring-opened product. libretexts.orgresearchgate.net The reactivity towards different nucleophiles generally follows the order of nitrogen > oxygen. clockss.org

The alcoholysis of this compound results in the formation of a monoester, specifically a succinate (B1194679) derivative. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride. libretexts.org Kinetic studies on the alcoholysis of meso-cyclic anhydrides, such as cis-2,3-dimethyl this compound, in the presence of cinchona alkaloid catalysts, have provided significant mechanistic insights. pnas.org The reaction exhibits a first-order dependence on both the anhydride and the catalyst. pnas.org With respect to the alcohol, the kinetics can shift from first-order to zero-order when the alcohol is present in excess, which is consistent with a general base catalysis mechanism where the catalyst activates the alcohol by forming a hydrogen-bonded complex. pnas.org

The thermodynamics of esterification have also been investigated. For the esterification of succinic acid (the hydrolyzed form of the anhydride) with ethanol (B145695), the molality-based apparent equilibrium constant (K_m) was found to be strongly dependent on the concentration of both water and succinic acid, as well as on temperature. nih.gov Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the activity coefficients of the reactants and products, which have a significant impact on determining the thermodynamic equilibrium constants. nih.gov The esterification of this compound with various phenols and cresols has been studied using heterogeneous acid clay catalysts, with the reaction following second-order rate kinetics. researchgate.net

Table 1: Kinetic Data for Catalyzed Alcoholysis of Substituted Succinic Anhydrides This table presents data on the parallel kinetic resolution of racemic 2-alkyl succinic anhydrides via alcoholysis catalyzed by (DHQD)2AQN, highlighting the enantiomeric excess (ee) and yield for the resulting hemiesters.

| Alkyl Group (R) in Anhydride | Alcohol | Product 1 (% Yield, % ee) | Product 2 (% Yield, % ee) | Reference |

|---|---|---|---|---|

| Methyl | n-Propanol | 36% Yield, 91% ee | 50% Yield, 71% ee | |

| Ethyl | n-Propanol | 38% Yield, 96% ee | 45% Yield, 82% ee | |

| n-Propyl | n-Propanol | 40% Yield, 98% ee | 41% Yield, 78% ee | |

| i-Propyl | n-Propanol | 38% Yield, 98% ee | 42% Yield, 66% ee | |

| Methyl | Trifluoroethanol | 40% Yield, 82% ee | 42% Yield, 80% ee |

The reaction of this compound with primary or secondary amines, known as aminolysis, yields amide products. libretexts.org This reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org The mechanism of aminolysis has been a subject of computational study. For the reaction between this compound and methylamine, a concerted mechanism is suggested to have a lower activation energy than a stepwise addition/elimination mechanism. acs.org However, the most favorable pathway was identified as a bifunctional acid-catalyzed stepwise mechanism, which involves the formation of an eight-membered ring in the transition state. acs.org

The reaction between this compound and ammonium (B1175870) chloride at high temperatures (around 200°C) yields succinimide, a cyclic imide. vaia.com The proposed mechanism involves an initial nucleophilic attack by ammonia (B1221849) on a carbonyl carbon, forming a tetrahedral intermediate. vaia.com This intermediate then undergoes rearrangement and dehydration to form the stable five-membered imide ring. vaia.com The high temperature is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization steps. vaia.com Kinetic studies of the reaction with amine-containing drugs like benzocaine (B179285) show that the process can be autocatalytic in its initial phase before being dominated by the amidation reaction, which follows second-order kinetics. researchgate.net

Table 2: Mechanistic Pathways for Aminolysis of this compound This table summarizes findings from computational studies on the different possible reaction pathways for the aminolysis of this compound with methylamine.

| Pathway | Description | Key Finding | Reference |

|---|---|---|---|

| Non-catalyzed Concerted | A single transition state where C-N bond formation and proton transfer occur simultaneously. | Lower activation energy than the non-catalyzed stepwise mechanism. | acs.org |

| Non-catalyzed Stepwise | Involves the formation of a tetrahedral intermediate followed by elimination. | Higher activation energy compared to the concerted pathway. | acs.org |

| Amine-catalyzed | A second amine molecule acts as a general base catalyst, facilitating proton transfer. | Involves asynchronous proton transfer. | acs.org |

| Acid-catalyzed | An acid catalyst (e.g., acetic acid) facilitates the reaction. | The most favorable pathway involves a bifunctional acid-catalyzed stepwise mechanism with an eight-membered ring transition state. | acs.org |

This compound reacts with water in a hydrolysis reaction to form succinic acid. chemicalbook.comwikipedia.org This process is relatively slow under neutral conditions but is accelerated by changes in pH and temperature. chemicalbook.comnih.gov The hydrolysis involves the nucleophilic attack of water on one of the carbonyl carbons, leading to ring-opening. researchgate.net The half-life for the hydrolysis of this compound has been estimated to be 4.3 minutes at 25°C. nih.gov Due to this moisture sensitivity, this compound should be stored in dry conditions. chemicalbook.com

In applications such as paper sizing with Alkenyl this compound (ASA), a derivative of this compound, hydrolysis is a critical factor. nih.govtappi.org The hydrolysis of ASA is rapid at alkaline pH, and higher temperatures also accelerate the degradation. nih.gov The hydrolyzed product, an alkenylsuccinic acid, is less effective for sizing. tappi.org Therefore, maintaining neutral or slightly acidic pH is crucial for the stability of ASA emulsions in industrial processes. nih.gov Studies comparing different ASA derivatives have shown that structural modifications can improve hydrolytic stability; for instance, ethyl oleate (B1233923) this compound (EOSA) was found to be more resistant to hydrolysis in aqueous emulsions than conventional ASA. tappi.org The hydrolysis rate constant of EOSA at pH 7 was approximately one-fourth that of a standard commercial ASA. tappi.org

Table 3: Hydrolysis of this compound Derivatives in Emulsion This table shows the percentage of the this compound group remaining after a certain period for different derivatives, indicating their relative hydrolytic stability at different pH levels.

| Anhydride Derivative | pH | Time (hours) | % Anhydride Remaining | Reference |

|---|---|---|---|---|

| C16-ASA (Commercial) | 7 | 6 | ~20% | tappi.org |

| EOSA | 7 | 6 | ~60% | tappi.org |

| C18-ASA | 7 | 6 | ~25% | tappi.org |

| C16-ASA (Commercial) | 9 | 2 | ~10% | tappi.org |

| EOSA | 9 | 2 | ~20% | tappi.org |

| C18-ASA | 9 | 2 | ~15% | tappi.org |

Aminolysis Pathways and Amide Formation from this compound

This compound in Heterocyclic Compound Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. Its reaction with Schiff bases in dry benzene (B151609) can lead to the formation of seven-membered heterocyclic rings, specifically 1,3-oxazepine derivatives. connectjournals.com This reaction demonstrates the utility of this compound as a building block for constructing larger, more complex ring systems. connectjournals.com

Furthermore, this compound is employed in formal cycloaddition reactions with imines to produce γ-lactams, which are core structures in many biologically active molecules. nih.gov Substituted succinic anhydrides, such as those with electron-withdrawing groups, react with imines, often with high diastereoselectivity, to yield carboxylic acid-appended γ-lactams. nih.gov These products can then undergo further diversification reactions. nih.gov For instance, the reaction of this compound with primary amines can lead to N-alkyl-substituted succinimides, which are themselves versatile intermediates for further heterocyclic transformations. clockss.org

Electrophilic Activation and Substitution Reactions Involving this compound

While this compound typically acts as an electrophile, it can be further activated under strongly acidic conditions. In superacidic media like FSO₃H-SbF₅-SO₂ClF, this compound undergoes ring-opening to form a highly reactive acylium–carboxonium dication. beilstein-journals.org This species is considered a "superelectrophile" due to its enhanced dicationic character, making it significantly more reactive than a standard acylium ion. beilstein-journals.org This superelectrophilic activation allows this compound to participate in reactions with very weak nucleophiles.

A classic example of an electrophilic substitution reaction involving this compound is the Friedel-Crafts acylation. In this reaction, the anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group onto the aromatic ring. This reaction is a key step in the industrial synthesis of the drug Fenbufen. wikipedia.org

Catalytic Influences on this compound Transformations: Activation and Selectivity

Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound. In alcoholysis reactions, chiral catalysts such as modified cinchona alkaloids are used to achieve high enantioselectivity in the desymmetrization of meso-anhydrides or the kinetic resolution of racemic anhydrides. pnas.orgacs.org The mechanism often involves the catalyst acting as a general base, activating the alcohol for nucleophilic attack. pnas.org Imidazole and histidine derivatives have also been shown to catalyze the esterification of alcohols with this compound, proceeding through a rate-determining concerted nucleophilic substitution. rsc.orgacs.org

In aminolysis, both general base catalysis by a second amine molecule and general acid catalysis have been investigated computationally, with the latter showing the most favorable reaction pathway. acs.org For industrial processes, the catalytic hydrogenation of maleic anhydride is a primary route to produce this compound. wikipedia.orgresearchgate.netrsc.org Transition metal catalysts based on nickel, palladium, and copper are often employed for this transformation. rsc.org Additionally, novel catalytic systems are being developed for the sustainable production of this compound from renewable biomass sources, such as the photocatalytic oxidation of furans using metalloporphyrins or the carbonylation of acrylic acid using cobalt catalysts. rsc.orgacs.orgresearchgate.net

Asymmetric and Stereoselective Conversions Utilizing this compound

This compound and its derivatives are versatile building blocks in asymmetric synthesis, enabling the stereocontrolled construction of a variety of chiral molecules. Key strategies include the enantioselective desymmetrization of meso-succinic anhydrides and diastereoselective reactions involving the anhydride core. These transformations provide access to valuable chiral synthons such as γ-keto acids, hemiesters, and highly substituted γ-lactams.

Enantioselective Desymmetrization of meso-Succinic Anhydrides

The desymmetrization of prochiral meso-succinic anhydrides via enantioselective ring-opening is a powerful method for generating chiral molecules with multiple stereocenters. This has been achieved using both organocatalysis and transition-metal catalysis.

Organocatalytic Alcoholysis:

A highly effective method for the desymmetrization of meso-anhydrides is the enantioselective alcoholysis catalyzed by modified Cinchona alkaloids. acs.orgunits.it These organic catalysts act as chiral Lewis bases, activating the anhydride towards nucleophilic attack by an alcohol. Research has shown that dimeric Cinchona alkaloids, such as (DHQD)₂AQN , are particularly effective. acs.orgpnas.org The reaction exhibits broad substrate scope, accommodating monocyclic, bicyclic, and tricyclic anhydrides, and generally provides high yields and excellent enantioselectivities. acs.orgrsc.org For instance, the methanolysis of 2,3-dimethylthis compound catalyzed by (DHQD)₂AQN in ether at -20 °C yields the corresponding hemiester with 98% enantiomeric excess (ee). acs.org Bifunctional catalysts incorporating a thiourea (B124793) moiety alongside the Cinchona alkaloid have also been developed, allowing for low catalyst loadings (1 mol%) at room temperature while maintaining high yields and enantioselectivities (>90% ee). researchgate.net

| Anhydride Substrate | Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 2,3-Dimethylthis compound | (DHQD)₂AQN (5 mol%) | Methanol | Toluene | RT | ~100 | 85 |

| 2,3-Dimethylthis compound | (DHQD)₂AQN (5 mol%) | Methanol | Ether | -20 | ~100 | 98 |

| cis-Cyclopentane-1,2-dicarboxylic anhydride | (DHQD)₂AQN (5 mol%) | Methanol | Ether | -20 | 98 | 95 |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | Thiourea-Cinchona Catalyst (1 mol%) | Methanol | MTBE | RT | 98 | 96 |

| meso-2,4-Dimethylglutaric anhydride | Thiourea-Cinchona Catalyst (1 mol%) | Methanol | MTBE | RT | 99 | 95 |

Transition-Metal Catalyzed Alkylative Desymmetrization:

The enantioselective addition of carbon-based nucleophiles to meso-succinic anhydrides offers a direct route to chiral γ-keto acids.

Palladium Catalysis: A notable example is the palladium-catalyzed asymmetric arylation using diorganozinc reagents. rhhz.net In the presence of a chiral phosphine (B1218219) ligand such as (R,S)-JOSIPHOS , various meso-succinic anhydrides react with diphenylzinc at room temperature to afford the corresponding keto acids in high yields and with excellent enantioselectivity (up to 97% ee). rhhz.net

Nickel/Photoredox Dual Catalysis: A modern approach involves a dual catalytic system combining nickel and a photoredox catalyst. nih.govresearchgate.netnih.gov This method enables the enantioselective desymmetrization of meso-succinic anhydrides with benzyl (B1604629) trifluoroborates. nih.gov The reaction is catalyzed by a nickel complex with a chiral diamine ligand, such as a (4R,5S)-3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indol-4-yl)amine derivative , in conjunction with an iridium-based photocatalyst. This system tolerates a range of electronically and sterically diverse trifluoroborates and provides access to enantioenriched keto-acids. nih.govnih.gov

| Anhydride Substrate | Catalyst System | Nucleophile | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | 5 mol% Pd(OAc)₂ / 5.5 mol% (R,S)-JOSIPHOS | Diphenylzinc | Toluene | 85 | 95 |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | 5 mol% Pd(OAc)₂ / 5.5 mol% (R,S)-JOSIPHOS | Diphenylzinc | Toluene | 89 | 94 |

| Bicyclic Anhydride 1 | NiBr₂·diglyme / Chiral Ligand / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Potassium benzyltrifluoroborate | DMF | 77 | 91 |

| Cyclopentyl this compound | NiBr₂·diglyme / Chiral Ligand / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Potassium benzyltrifluoroborate | DMF | 72 | 92 |

Diastereoselective Reactions

The reaction of this compound and its derivatives with imines, known as the Castagnoli-Cushman reaction, is a cornerstone for the diastereoselective synthesis of polysubstituted γ-lactams (2-pyrrolidinones). mdpi.comresearchgate.netcolab.ws The stereochemical outcome of this reaction can be controlled with high precision, often by using substituted or chiral versions of the reactants.

The reaction mechanism is believed to proceed through the enol or enolate form of the anhydride, which undergoes a Mannich-type addition to the imine, followed by a transannular acylation to form the lactam ring. nih.gov The use of succinic anhydrides bearing an electron-withdrawing group, such as a cyano group (cyanothis compound ), significantly enhances reactivity, allowing the reaction to proceed smoothly at room temperature. nih.govnih.gov

High levels of diastereoselectivity can be achieved by employing chiral components. For instance, the reaction of enantiomerically pure alkyl-substituted cyanosuccinic anhydrides with achiral imines proceeds with excellent diastereoselectivity, creating three contiguous stereocenters with high fidelity. nih.gov The stereogenic center on the anhydride is preserved, providing a reliable route to enantiomerically pure, highly substituted γ-lactams. nih.gov Similarly, using chiral imines derived from chiral amines can also direct the stereochemical course of the reaction.

| Anhydride Substrate | Imine (R¹-CH=N-R²) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Methyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 98 | 94:6 |

| Methyl-cyanothis compound | R¹ = 4-MeO-C₆H₄, R² = Benzyl | Toluene | 82 | 95:5 |

| Isobutyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 95 | 95:5 |

| Benzyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 99 | >95:5 |

| Phenyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 99 | >95:5 |

These stereoselective transformations underscore the importance of this compound as a privileged scaffold in modern organic synthesis, providing efficient and controlled access to complex, stereochemically rich structures.

Succinic Anhydride in Polymer Science and Advanced Materials Engineering

Polycondensation Reactions of Succinic Anhydride (B1165640) for Biodegradable Polymer Synthesis

The susceptibility of the ester linkages to hydrolysis makes polymers derived from succinic anhydride prime candidates for biodegradable materials. Polycondensation, a step-growth polymerization mechanism, is a primary route for synthesizing these polymers.

Synthesis and Characterization of this compound-Based Polyesters

The ring-opening polymerization of this compound with diols is a common method for producing biodegradable polyesters. The reaction proceeds via the opening of the anhydride ring by the hydroxyl groups of the diol, leading to the formation of ester bonds and the generation of a carboxylic acid group, which can then react with another diol molecule.

Unsaturated polyester (B1180765) resins with a high bio-based content have been successfully synthesized by reacting succinic acid (derived from this compound) with ethylene (B1197577) glycol or poly(ethylene glycol) and maleic anhydride. mdpi.comdntb.gov.ua The structure and properties of these resins can be tailored by adjusting the molar ratios of the monomers. mdpi.com For instance, increasing the amount of maleic anhydride incorporated into the polyester backbone has been shown to increase the viscosity of the resulting resin. mdpi.com Characterization techniques such as ¹H NMR and FTIR spectroscopy are used to confirm the structure of the synthesized polyesters, with signals corresponding to the methylene (B1212753) protons of succinic acid and the protons of the double bond from maleic acid being key indicators. mdpi.com

The synthesis of poly(butylene succinate) (PBS), a commercially significant biodegradable polyester, can be achieved through the polycondensation of 1,4-butanediol (B3395766) and this compound. techscience.com Catalysts, such as various bismuth-based compounds, can be employed to facilitate the reaction and achieve high molecular weight polymers. techscience.com Enzymatic catalysis, using lipases like Novozym-435, presents a greener alternative for the synthesis of high molecular weight PBS. techscience.com

Furthermore, copolyesters of succinic acid and isosorbide (B1672297) have been synthesized, with the glass transition temperature (Tg) of the resulting polymers increasing with a higher molar percentage of isosorbide. mdpi.com The table below summarizes key findings from the synthesis of various this compound-based polyesters.

Table 1: Synthesis and Properties of this compound-Based Polyesters

| Diol/Polyol | Co-monomer (if any) | Catalyst/Method | Resulting Polymer | Key Findings |

|---|---|---|---|---|

| Ethylene glycol, Poly(ethylene glycol) | Maleic anhydride | - | Unsaturated Polyester Resin | Viscosity increases with higher maleic anhydride content. mdpi.com |

| 1,4-Butanediol | - | Bismuth-based catalysts, Novozym-435 | Poly(butylene succinate) (PBS) | High molecular weight PBS can be achieved. techscience.com |

| Isosorbide | - | - | Poly(isosorbide succinate) | Tg increases with higher isosorbide content. mdpi.com |

Polyimide and Polyamide Formation Incorporating this compound Moieties

This compound and its derivatives are also valuable monomers in the synthesis of polyimides and polyamides, which often exhibit excellent thermal stability and mechanical properties. rsc.org The classic synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. rsc.orggoogle.com

A novel aliphatic dianhydride, 2,2′-(1,4-piperazinediyl)-dithis compound, has been used to synthesize a series of fully aliphatic polyimides. researchgate.net These polyimides demonstrated good solubility in common polar organic solvents and the resulting films were nearly colorless and highly flexible. researchgate.net The thermal stability, with temperatures of 10% weight loss ranging from 299–418 °C, and mechanical properties, with tensile strengths of 54–72 MPa, highlight the potential of these materials. researchgate.net

Poly(ester imide)s, which combine the desirable properties of both polyesters and polyimides, can also be synthesized using this compound-derived monomers. rsc.org One-pot synthesis methods have been developed for imide-containing polyesters, where the reaction of amino diols, dicarboxylic acids, and this compound derivatives leads to polymers with a range of glass transition temperatures (33.5 to 115.4 °C) and high thermal stability. rsc.org Similarly, poly(ester amide)s with a periodic sequence of ester and amide units can be synthesized from dimethyl succinate (B1194679) (a derivative of this compound), a diol, and a diamine. fraunhofer.de These materials exhibit high thermal stability comparable to the homopolyester, poly(butylene succinate). fraunhofer.de

Surface Modification and Functionalization of Polymeric Materials with this compound

The reactivity of this compound makes it an excellent agent for modifying the surfaces of various polymeric materials, thereby altering their properties such as hydrophilicity, adhesion, and biocompatibility.

A mild photochemical process has been developed to introduce this compound groups onto the surface of polyethylene (B3416737) films. acs.org These surface-bound anhydride groups can then be readily converted to other functional groups like acids, esters, or amides through reactions with water, amines, or polyethylene glycol (PEG). acs.org This functionalization leads to a more hydrophilic surface, as evidenced by a decrease in the water contact angle. acs.org The depth of this functionalization can be controlled, with reaction depths of approximately 20 Å being reported. acs.org

Similarly, this compound has been used to functionalize syndiotactic polystyrene via a Friedel–Crafts acylation reaction, introducing polar functional groups that can improve the surface properties of the polymer. researchgate.net The grafting of this compound onto poly(lactic acid) (PLA) has also been explored to create amine-responsive materials for applications such as food-based sensors. mdpi.com

Cellulose (B213188) nanocrystals (CNCs), derived from microcrystalline cellulose, have been surface-modified with this compound to improve their compatibility with hydrophobic polymer matrices like poly(butylene succinate) (PBS). sci-hub.septmk.net The esterification reaction introduces carboxylic groups onto the CNC surface, leading to improved dispersion within the PBS matrix and enhanced properties of the resulting nanocomposites. sci-hub.se Lignin (B12514952), an abundant natural polymer, can also be functionalized with this compound to create building blocks for bio-based thermosetting polyester coatings with improved thermal stability and film-forming ability. researchgate.netpolimi.it

Table 2: Surface Modification of Polymers with this compound

| Polymer Substrate | Modification Method | Resulting Functionality | Key Outcome |

|---|---|---|---|

| Poly(ethylene) | Photochemical process | This compound groups | Increased hydrophilicity, further functionalization possible. acs.org |

| Syndiotactic polystyrene | Friedel–Crafts acylation | This compound groups | Introduction of polar functional groups. researchgate.net |

| Poly(lactic acid) | Grafting | This compound groups | Amine-responsive material. mdpi.com |

| Cellulose Nanocrystals | Esterification | Carboxylic acid groups | Improved compatibility with hydrophobic polymers. sci-hub.septmk.net |

| Lignin | Esterification | Carboxylic acid groups | Precursor for bio-based thermosets. researchgate.netpolimi.it |

This compound as a Cross-Linking Agent in Polymer Networks and Resins

The ability of the anhydride ring to open and react with various functional groups makes this compound an effective cross-linking agent, enhancing the mechanical properties and thermal stability of polymer networks and resins. blitchem.combarentz-na.com

In epoxy resin systems, this compound acts as a hardener through a ring-opening reaction with the epoxy groups, forming a cross-linked network with high-temperature and chemical resistance. blitchem.combroadview-tech.com This makes it suitable for applications such as electronic packaging and insulating coatings. blitchem.com Dodecenyl this compound (DDSA), a liquid derivative, is used as a hardener for epoxy resins, imparting superior mechanical and electrical properties, as well as enhanced flexibility and toughness to the cured material. broadview-tech.com

This compound can also be used to cross-link epoxidized natural rubber (ENR), forming dynamic ester bonds through the reaction of the anhydride with the epoxy groups on the rubber backbone. acs.org The resulting cross-linked ENR demonstrates excellent mechanical properties, with tensile strengths reaching up to 17.85 MPa without the need for fillers, as well as shape memory and recyclability. acs.org

Furthermore, bio-based hyperbranched cross-linkers have been synthesized from the esterification of glycerol (B35011) with this compound. rsc.org These carboxyl-terminated hyperbranched molecules can effectively cross-link epoxidized soybean oil (ESO) to produce fully bio-based thermosetting resins with enhanced mechanical properties. rsc.org The use of these this compound-based cross-linkers has been shown to significantly increase the tensile strength and elongation at break of the resulting films. rsc.org

Development of Bio-Based and Sustainable Materials from this compound

The production of succinic acid, the precursor to this compound, from renewable biomass resources through fermentation processes has positioned it as a key platform chemical for the development of sustainable polymers. fraunhofer.deroquette.comchemarkconsulting.netahb-global.com This bio-based succinic acid can serve as a direct replacement for its petroleum-derived counterpart in various applications, significantly reducing the environmental footprint of the resulting materials. roquette.com

Bio-based succinic acid is a crucial monomer for the production of polybutylene succinate (PBS), a biodegradable plastic that can be used in packaging, disposable tableware, and agricultural films. ahb-global.com The use of bio-based succinic acid and bio-based 1,4-butanediol (which can also be derived from succinic acid) allows for the production of a fully green and sustainable PBS. techscience.comahb-global.com

The development of organocatalysis for the ring-opening polymerization of this compound derivatives and epoxides derived from renewable resources is another promising avenue for creating sustainable polyesters. anr.fruniversite-paris-saclay.fr This approach aims to replace traditional metal-based catalysts with more environmentally friendly alternatives. anr.fr Research is ongoing to synthesize various bio-based epoxides from sources like eugenol, geraniol, and furfural, and to copolymerize them with this compound derivatives. anr.fruniversite-paris-saclay.fr

Lignin, a major component of lignocellulosic biomass, can be functionalized with this compound to create reactive precursors for lignin-based polyester materials. polimi.it This approach not only utilizes an abundant renewable resource but also leads to materials with improved properties, such as enhanced thermal stability and hydrophobicity, making them suitable for applications like coatings and adhesives. polimi.it

Biomedical and Pharmaceutical Polymer Applications Derived from this compound Precursors

The biocompatibility and biodegradability of polymers derived from this compound make them highly attractive for a range of biomedical and pharmaceutical applications. researchgate.netd-nb.info The degradation product, succinic acid, is a natural metabolite in the human body, which minimizes concerns about toxicity. nih.gov

Poly(ester-anhydride)s based on succinic acid have been investigated for use in drug delivery systems. researchgate.netresearchgate.netvot.pl These polymers can be formulated into microspheres for the controlled release of drugs. researchgate.netresearchgate.net The degradation rate of these polymers can be tuned by copolymerizing this compound with other dicarboxylic acids, allowing for the design of delivery systems with specific release profiles. researchgate.net For instance, photo-crosslinked poly(ester anhydride) networks have been developed for pH-sensitive drug release, with potential applications in colon-targeted drug delivery. nih.gov

This compound-based polyesters have also been explored for tissue engineering applications. ontosight.ai For example, a polymer synthesized from castor oil, glycerol, and this compound has been investigated for use as a scaffold material due to its biodegradability and biocompatibility. ontosight.ai Furthermore, functional polyesters derived from this compound and containing pendant allyl groups can be synthesized. researchgate.netvot.pl These allyl groups can be subsequently oxidized to create polyester-epoxy resins that have potential use in the preparation of biodegradable bone implants. researchgate.netvot.pl

Copolymers of succinic acid have also been conjugated with other biocompatible polymers, such as Pluronic, to create materials for intracellular drug delivery. d-nb.infonih.gov These conjugates have shown excellent interaction with cell plasma membranes and low cytotoxicity. d-nb.infonih.gov

Table 3: Biomedical and Pharmaceutical Applications of this compound-Derived Polymers

| Polymer Type | Specific Application | Key Feature |

|---|---|---|

| Poly(ester-anhydride)s | Controlled drug delivery (microspheres) | Tunable degradation rate. researchgate.netresearchgate.netvot.pl |

| Photo-crosslinked Poly(ester anhydride)s | pH-sensitive drug release | Slow degradation in acidic conditions, faster in neutral pH. nih.gov |

| Castor oil-glycerol-succinic anhydride polymer | Tissue engineering scaffolds | Biodegradable and biocompatible. ontosight.ai |

| Functional polyesters with pendant allyl groups | Biodegradable bone implants | Can be converted to polyester-epoxy resins. researchgate.netvot.pl |

Applications of Succinic Anhydride in Fine Chemicals and Catalysis

Succinic Anhydride (B1165640) as a Synthon for Pharmaceutical Intermediates and APIs

Succinic anhydride is a pivotal synthon in the pharmaceutical industry, contributing to the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. markwideresearch.comwikipedia.org Its ability to introduce a four-carbon chain with terminal carboxylic acid functionality through ring-opening reactions is a key feature in drug design and synthesis. wikipedia.org

The derivatization of bioactive molecules with this compound is a common strategy to modify their physicochemical properties, such as solubility and bioavailability. blitchem.com The reaction of this compound with alcohols or amines on a drug molecule forms a hemisuccinate ester or amide, respectively. This introduces a carboxylic acid group, which can then be used to form salts, improving water solubility.

A notable example is in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where this compound is a key starting material. researchgate.net Another application involves the lipase-catalyzed kinetic resolution of racemic alcohols, where this compound acts as an acylating agent, leading to the separation of enantiomers crucial for the synthesis of enantiopure drugs. acs.orgresearchgate.net

N-succinyl chitosan (B1678972) (SCS): Chitosan derivatization with this compound yields N-succinyl chitosan, which exhibits enhanced hydrophilicity and water solubility across a range of pH values compared to unmodified chitosan. researchgate.net

Synthesis of 2SC Peptides and Proteins: A rapid and efficient method for the succination of thiol compounds, including cysteine derivatives and proteins, utilizes maleic anhydride, which is structurally related to this compound, to produce S-(2-succino)cysteine (2SC) containing molecules. mdpi.comnih.gov

This compound plays a significant role in the construction of advanced drug precursors. It is used to create more complex molecular scaffolds that are later elaborated into the final API. For instance, it is a precursor in the synthesis of fenbufen, an anti-inflammatory drug, through a Friedel-Crafts acylation reaction. wikipedia.org Furthermore, it is listed as an intermediate in the synthesis of a variety of drugs including haloperidol, oxaprozin, and many others. wikipedia.org

The following table highlights some of the drugs where this compound is utilized in their synthesis:

| Drug | Therapeutic Class |

| Fenbufen | Anti-inflammatory |

| Haloperidol | Antipsychotic |

| Oxaprozin | Anti-inflammatory |

| Piretanide | Diuretic |

| Cinazepam | Anxiolytic |

| Ibutilide | Antiarrhythmic |